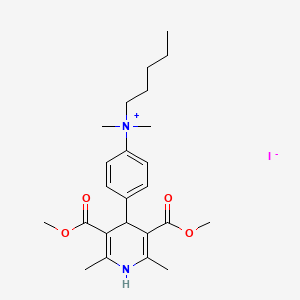
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide is a complex organic compound It is characterized by its unique structure, which includes a 1,4-dihydropyridine ring substituted with methoxycarbonyl and dimethyl groups, linked to a phenyl ring and further attached to a dimethylpentyl ammonium group with an iodide counterion
Méthodes De Préparation
The synthesis of this compound typically involves the Hantzsch condensation reaction. This reaction is a three-component cyclocondensation involving acetoacetic ester, an aldehyde, and ammonia. The specific synthetic route for this compound would involve:
Reacting methyl-3-aminocrotonate with p-methoxybenzaldehyde: to form the intermediate 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine.
Further reaction with dimethylpentylamine: to introduce the ammonium group.
Final iodide exchange: to obtain the desired iodide salt.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The 1,4-dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The methoxycarbonyl groups can be substituted under appropriate conditions to form different esters or acids.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major products: These reactions can yield a variety of products, including pyridine derivatives, tetrahydropyridine derivatives, and substituted esters or acids.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It can be used in studies involving calcium channel blockers due to its structural similarity to known calcium channel blockers.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as calcium channels. The 1,4-dihydropyridine ring structure allows it to bind to voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into cells. This results in the relaxation of smooth muscle cells and a reduction in blood pressure. Additionally, it may increase the release of nitric oxide from endothelial cells, contributing to its vasodilatory effects .
Comparaison Avec Des Composés Similaires
This compound can be compared with other 1,4-dihydropyridine derivatives such as:
- Nifedipine
- Felodipine
- Nicardipine
- Amlodipine
These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. The unique combination of substituents in Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide provides it with distinct chemical and biological properties .
Propriétés
Numéro CAS |
66941-32-0 |
|---|---|
Formule moléculaire |
C24H35IN2O4 |
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-dimethyl-pentylazanium;iodide |
InChI |
InChI=1S/C24H34N2O4.HI/c1-8-9-10-15-26(4,5)19-13-11-18(12-14-19)22-20(23(27)29-6)16(2)25-17(3)21(22)24(28)30-7;/h11-14,22H,8-10,15H2,1-7H3;1H |
Clé InChI |
QKSPYAFPVBOPBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[N+](C)(C)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
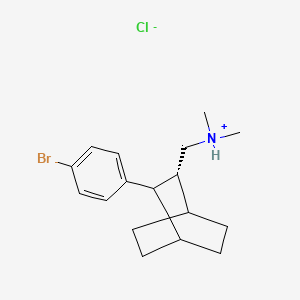

![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
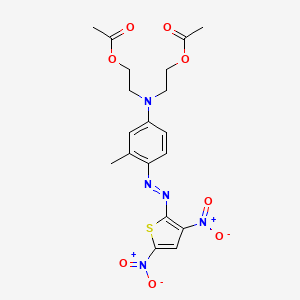

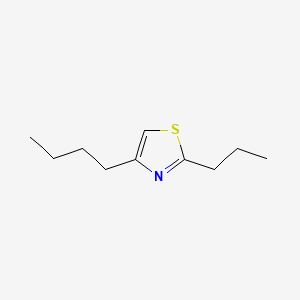
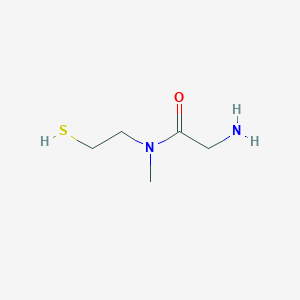
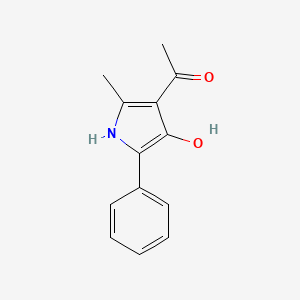
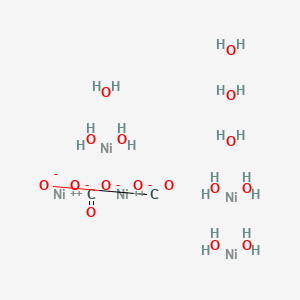
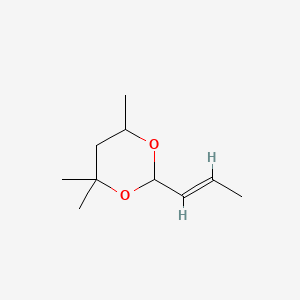
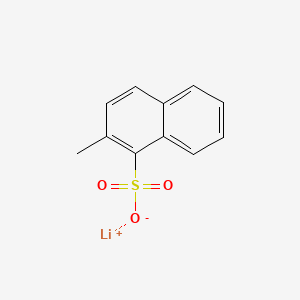
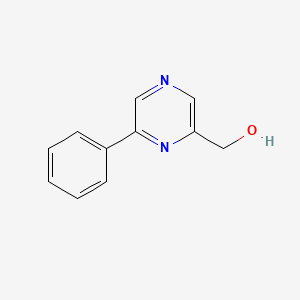
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
